molecular formula C14H22N2O3S HCl B602199 Articaine Impurity G (Butylarticaine HCl) CAS No. 23964-59-2

Articaine Impurity G (Butylarticaine HCl)

Cat. No.: B602199
CAS No.: 23964-59-2
M. Wt: 298.41 36.46
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Description

Articaine Impurity G (Butylarticaine HCl), also known as Methyl 3-[(2RS)-2-(butylamino)propanoyl]amino-4-methylthiophene-2-carboxylate, is a chemical compound that is often encountered as an impurity in the synthesis of articaine, a widely used local anesthetic. This compound is significant in the pharmaceutical industry as it helps in the quality control and assurance of articaine production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Articaine Impurity G (Butylarticaine HCl) involves several steps, starting from the basic thiophene ring structure. The process typically includes:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

    Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the methyl and carboxylate groups.

    Amidation: The final step involves the amidation reaction where the butylamino group is introduced to form the complete structure of Articaine Impurity G (Butylarticaine HCl).

Industrial Production Methods

In an industrial setting, the production of Articaine Impurity G (Butylarticaine HCl) is carried out under controlled conditions to ensure high purity and yield. The process involves:

    Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and pH.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Articaine Impurity G (Butylarticaine HCl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The amino and carboxylate groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Articaine Impurity G (Butylarticaine HCl) has several applications in scientific research, including:

    Pharmaceutical Research: It is used as a reference standard in the quality control of articaine production.

    Analytical Chemistry: The compound is used in the development and validation of analytical methods for detecting impurities in pharmaceutical formulations.

    Biological Studies: Research on the biological activity of Articaine Impurity G (Butylarticaine HCl) helps in understanding the pharmacokinetics and pharmacodynamics of articaine.

    Industrial Applications: It is used in the synthesis of other pharmaceutical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Articaine Impurity G (Butylarticaine HCl) is not well-studied, but it is believed to interact with similar molecular targets as articaine. Articaine works by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses, leading to local anesthesia. Articaine Impurity G (Butylarticaine HCl) may exhibit similar interactions, although its potency and efficacy are likely to be different.

Comparison with Similar Compounds

Articaine Impurity G (Butylarticaine HCl) can be compared with other impurities and analogs of articaine, such as:

    Articaine Impurity A: Methyl 3-{[2-(propylamino)acetyl]amino}-4-methylthiophene-2-carboxylate.

    Articaine Impurity B: Methyl 4-methyl-3-{[(2RS)-2-(propylamino)propanoyl]amino}thiophene-2-carboxylate.

    Articaine Impurity E: Methyl 4-methyl-3-{[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino}thiophene-2-carboxylate.

Uniqueness

Articaine Impurity G (Butylarticaine HCl) is unique due to its specific butylamino substitution, which distinguishes it from other impurities and analogs. This unique structure may influence its chemical reactivity and biological activity, making it an important compound for research and quality control in the pharmaceutical industry.

Properties

IUPAC Name

methyl 3-[2-(butylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S.ClH/c1-5-6-7-15-10(3)13(17)16-11-9(2)8-20-12(11)14(18)19-4;/h8,10,15H,5-7H2,1-4H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVODIHKHPJLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23964-59-2
Record name 2-Thiophenecarboxylic acid, 3-[[2-(butylamino)-1-oxopropyl]amino]-4-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23964-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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